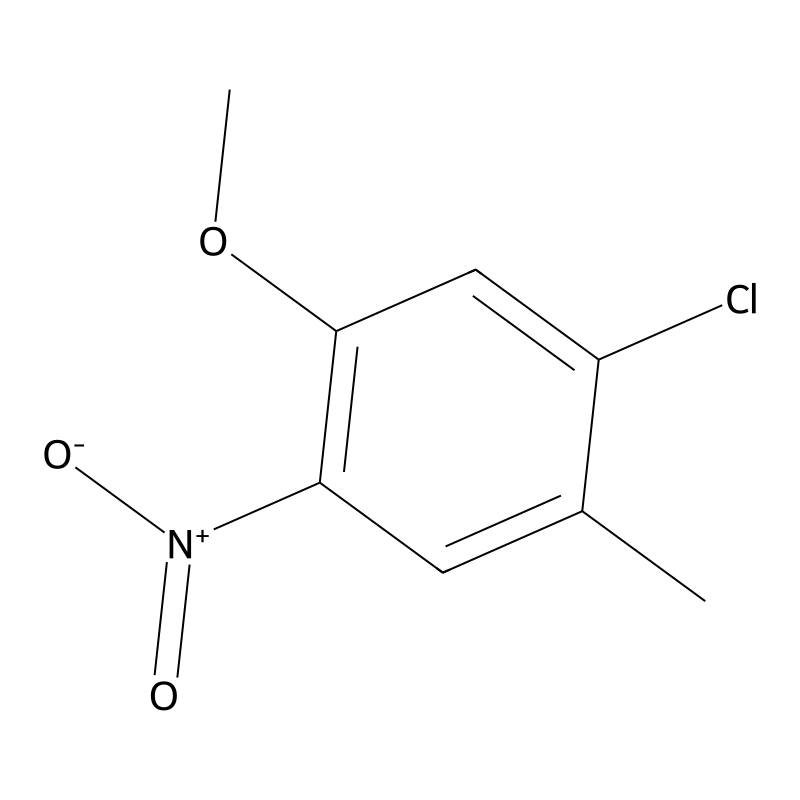

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (CAS 100777-46-6) is a polysubstituted nitroaromatic compound primarily utilized as a specialized chemical building block. Its principal procurement value lies in its role as a precursor to 5-chloro-2-methoxy-4-methylaniline (CAS 569688-67-1) following nitro group reduction. The specific arrangement of the chloro, methoxy, and methyl groups on the aromatic ring is critical, providing a unique and non-interchangeable scaffold for the synthesis of complex molecules in high-value sectors, particularly pharmaceutical and medicinal chemistry research.

References

- [1] US Patent Application US20240216355A1, Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons. Monte Rosa Therapeutics Inc., 2024.

- [2] World Patent Application WO2021069705A1, Isoindolinone compounds. 2021.

Substituting 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene with a structurally similar but simpler analog, such as a precursor to 5-chloro-2-methylaniline (which lacks the methoxy group), is incompatible with its intended high-value applications. The presence and position of the methoxy group are essential for the molecular interactions, solubility, and metabolic profiles of the final target compounds, particularly in modern therapeutic design. For example, synthetic routes for novel GSPT1 modulators and specific isoindolinone scaffolds explicitly require the 2-methoxy-substituted aniline fragment. Procuring a non-methoxylated analog or an incorrect isomer would lead to failure in these precise, multi-step synthetic pathways, making this compound non-interchangeable for its key applications.

References

- [1] US Patent Application US20240216355A1, Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons. Monte Rosa Therapeutics Inc., 2024.

- [2] World Patent Application WO2021069705A1, Isoindolinone compounds. 2021.

Required Precursor for Novel GSPT1 Modulators in Genetic Disease Research

The downstream aniline of this compound, 5-chloro-2-methoxy-4-methylaniline, is explicitly cited as a key starting material for the synthesis of novel compounds for treating genetic diseases mediated by nonsense mutations. In a representative procedure, the aniline is reacted with phenyl chloroformate to construct the core of the therapeutic agent. Common, lower-cost analogs such as 5-chloro-2-methylaniline lack the 2-methoxy group and are therefore unsuitable for building the final, active molecule described in this therapeutic approach.

| Evidence Dimension | Precursor Suitability for GSPT1 Modulator Synthesis |

| Target Compound Data | Required starting material (as its derived aniline) for the patented synthesis route. |

| Comparator Or Baseline | 5-Chloro-2-methylaniline (lacks methoxy group) is structurally incompatible with the synthesis and final product. |

| Quantified Difference | Qualitative (Essential vs. Unsuitable). The methoxy group is a mandatory structural feature. |

| Conditions | Synthesis of phenyl (5-chloro-2-methoxy-4-methylphenyl) carbamate, an intermediate for GSPT1 modulators. |

This demonstrates the compound's necessity in a specific, high-value pharmaceutical R&D application where no simpler substitute is viable.

Enables Efficient Synthesis of Specific Isoindolinone Scaffolds via Isocyanate Intermediate

This compound's derived aniline (5-chloro-2-methoxy-4-methylaniline) is shown to be an effective precursor for forming a key reactive intermediate, 1-chloro-5-isocyanato-4-methoxy-2-methylbenzene. The reaction, using triphosgene, proceeds in 100% yield to create the isocyanate, which is a critical step for building certain isoindolinone-based compounds. The specific electronic and steric properties conferred by the chloro, methoxy, and methyl substituents are integral to the stability and reactivity profile of this isocyanate intermediate, a profile not offered by simpler anilines.

| Evidence Dimension | Yield of Isocyanate Formation |

| Target Compound Data | 100% (for the derived aniline) |

| Comparator Or Baseline | Generic anilines, which would form different isocyanates lacking the required substitution for downstream steps. |

| Quantified Difference | Not applicable (yield comparison); the key difference is the unique structure of the resulting isocyanate. |

| Conditions | Reaction of 5-chloro-2-methoxy-4-methylaniline with triphosgene in toluene at 100 °C. |

This highlights the compound's excellent processability and suitability for a specific, high-yield transformation that is crucial for accessing certain classes of advanced heterocyclic molecules.

Provides a Structurally Mandated Aniline for Antiviral Drug Discovery

The derived aniline, 5-chloro-2-methoxy-4-methylaniline, is identified as a building block in a patent for acetamide-containing thiourea inhibitors of herpes viruses. This demonstrates the utility of the specific substitution pattern for establishing structure-activity relationships in antiviral research. While high-yield syntheses exist for simpler analogs like 5-chloro-2-methylaniline (lacking the methoxy group), those analogs cannot be used to produce the specific patented antiviral compounds where the methoxy group is part of the core structure.

| Evidence Dimension | Structural Applicability in Patented Antiviral Scaffolds |

| Target Compound Data | Explicitly listed as a component (as derived aniline) in a patent for herpes virus inhibitors. |

| Comparator Or Baseline | 5-chloro-2-methylaniline, a simpler analog produced in high yield (98.5%) but lacking the required methoxy substituent. |

| Quantified Difference | Qualitative (Applicable vs. Inapplicable). The specific structure is required. |

| Conditions | Synthesis of thiourea-based inhibitors of herpes viruses. |

This establishes that the compound's unique structure is not just for niche applications but has been necessary for distinct therapeutic research programs where simpler, cheaper analogs are unsuitable.

Key Precursor for Therapeutic Agents Targeting Genetic Disorders

This compound is the logical starting material for synthesizing the 5-chloro-2-methoxy-4-methylaniline fragment required for novel GSPT1 modulators, which are under investigation for treating diseases caused by nonsense mutations.

Intermediate for Isoindolinone-Based Medicinal Chemistry Programs

Use in synthetic campaigns requiring the 1-chloro-5-isocyanato-4-methoxy-2-methylbenzene intermediate, which serves as a building block for complex isoindolinone heterocyclic systems in drug discovery.

Scaffold for Antiviral and Other Bioactive Compound Libraries

Serves as a valuable precursor for creating libraries of bioactive molecules where the specific 5-chloro-2-methoxy-4-methylphenyl scaffold is needed to explore structure-activity relationships, as demonstrated in research on herpes virus inhibitors.

References

- [1] US Patent Application US20240216355A1, Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons. Monte Rosa Therapeutics Inc., 2024.

- [2] World Patent Application WO2021069705A1, Isoindolinone compounds. 2021.

- [3] US Patent US6335350B1, Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses. 2002.

XLogP3

Wikipedia

Dates

Explore Compound Types